tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate
Description
tert-Butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a furan-3-yl substituent at the 3R position. This compound is of interest in medicinal chemistry due to piperazine's prevalence in bioactive molecules, particularly in antiviral and CNS-targeting agents .
Properties
IUPAC Name |
tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-6-5-14-11(8-15)10-4-7-17-9-10/h4,7,9,11,14H,5-6,8H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKFTWUACGNCI-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to form reduced piperazine derivatives.
Substitution: Both the furan and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the piperazine ring may yield N-substituted piperazines.
Scientific Research Applications
Tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate is a piperazine derivative with a furan moiety and a tert-butyl ester group, making it a subject of interest in synthetic and medicinal chemistry research. Its structural properties suggest potential applications in pharmaceuticals, particularly in drug development, influencing biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions in solvents like dichloromethane or tetrahydrofuran under an inert atmosphere. Optimizing reaction conditions, such as temperature and time, is crucial for maximum yield and purity.
Potential Applications
- Pharmaceutical Research: Piperazine derivatives, including this compound, are known for their diverse biological activities. The furan ring contributes to its potential reactivity and interaction with biological targets. Research indicates that compounds containing piperazine rings often exhibit an affinity for various receptors, including serotonin and dopamine receptors, suggesting potential therapeutic applications.
- Chemical Reactions: this compound can participate in chemical reactions typical of piperazine derivatives. Evaluating the compound's stability under different conditions is essential, as it may influence its reactivity profile in synthetic applications.
- Scientific Research: this compound has potential applications in various scientific fields. Analytical techniques such as NMR spectroscopy or mass spectrometry can provide insights into purity and structural confirmation.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Electronic Differences
- Furan vs. Isopropyl () : The furan group’s aromaticity contrasts with the aliphatic isopropyl group, affecting electronic distribution and interaction profiles. Furan’s oxygen may engage in hydrogen bonding, whereas isopropyl contributes to lipophilicity, influencing membrane permeability.
- Cyanomethyl (): The nitrile group introduces electron-withdrawing effects, altering reactivity for further functionalization (e.g., nucleophilic additions).
Crystallography and Structural Analysis
Tools like SHELX () and Mercury () are essential for resolving stereochemistry and crystal packing. For example, hydrogen-bonding patterns in furan-containing analogs could stabilize crystal lattices, as discussed in Etter’s graph-set analysis ().
Pharmaceutical Relevance
- Targeted Degradation : Piperazine derivatives are used in PROTACs (Proteolysis-Targeting Chimeras), as seen in androgen receptor degraders ().
Biological Activity
The compound tert-butyl (3R)-3-(furan-3-yl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of furan derivatives with piperazine under controlled conditions. The general synthetic route includes:
- Formation of the Piperazine Derivative : The initial step involves the reaction of furan-3-carboxylic acid with tert-butyl chloroformate in the presence of a base like triethylamine.
- Purification : The product is purified using column chromatography to yield the desired compound.
The resulting compound is characterized by its unique structure, which includes a furan ring that contributes to its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves:
- Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell signaling pathways that regulate cell growth and survival.
- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing cellular responses to external stimuli.
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Case Study 1 : A study published in Molecules reported that this compound exhibited promising results in inhibiting tumor growth in xenograft models, demonstrating its potential as an anticancer agent .
- Case Study 2 : Research conducted on its antimicrobial properties revealed that the compound significantly reduced bacterial load in infected animal models, suggesting its utility in treating infections caused by resistant strains .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
